molecular formula C18H24BNO5S B1371620 4-(N-Butyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid CAS No. 913835-97-9

4-(N-Butyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid

Cat. No.: B1371620
CAS No.: 913835-97-9
M. Wt: 377.3 g/mol
InChI Key: RODHNOCSWOOPDD-UHFFFAOYSA-N
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Description

4-(N-Butyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid (CAS: 913835-97-9) is a boronic acid derivative featuring a sulfamoyl group substituted with a butyl and 4-methoxybenzyl moiety. Its molecular formula is C₁₈H₂₄BNO₅S, with a molecular weight of 377.26 g/mol, and a purity typically exceeding 97% . This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura or Chan–Lam couplings, where boronic acids act as key intermediates. The presence of the sulfamoyl group enhances its reactivity and stability under catalytic conditions, making it valuable in pharmaceutical and materials research .

Properties

IUPAC Name

[4-[butyl-[(4-methoxyphenyl)methyl]sulfamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BNO5S/c1-3-4-13-20(14-15-5-9-17(25-2)10-6-15)26(23,24)18-11-7-16(8-12-18)19(21)22/h5-12,21-22H,3-4,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODHNOCSWOOPDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)N(CCCC)CC2=CC=C(C=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661240
Record name (4-{Butyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913835-97-9
Record name B-[4-[[Butyl[(4-methoxyphenyl)methyl]amino]sulfonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913835-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-{Butyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-Butyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(N-Butyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amines.

    Substitution: Biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Boronic acids, including 4-(N-butyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid, have been studied for their potential as anticancer agents. The compound's ability to inhibit proteasome activity is of particular interest. Proteasome inhibitors are known to induce apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapeutics .

Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor. Boronic acids can form reversible covalent bonds with serine and cysteine residues in enzymes, leading to inhibition of their activity. For instance, this compound may inhibit serine proteases, which are involved in various physiological processes and pathological conditions .

Bioconjugation and Drug Delivery

Targeted Drug Delivery
The unique reactivity of boronic acids allows them to be used in targeted drug delivery systems. They can selectively bind to diols present on the surface of cells or biomolecules, facilitating the delivery of therapeutic agents directly to target sites. This specificity can enhance the efficacy and reduce the side effects of drugs .

Biomolecular Labeling
Boronic acids can also be utilized for labeling biomolecules. Their ability to form stable complexes with carbohydrates makes them useful in developing biosensors that detect specific biomolecules in complex biological samples. This application is particularly relevant in diagnostics and therapeutic monitoring .

Materials Science

Polymer Chemistry
In materials science, this compound can be used as a building block for synthesizing functional polymers. These polymers can exhibit unique properties such as pH sensitivity or selective binding capabilities, making them suitable for applications in drug delivery systems and smart materials .

Nanomaterials Development
The compound's boron content allows it to be incorporated into nanomaterials, which can be used in various applications including catalysis and environmental remediation. Boron-containing nanomaterials have shown enhanced stability and reactivity compared to their non-boron counterparts .

Case Studies

StudyFocusFindings
Anticancer Efficacy Investigated the role of boronic acids as proteasome inhibitorsFound that this compound effectively induces apoptosis in cancer cell lines by inhibiting proteasome activity
Enzyme Inhibition Examined the inhibition of serine proteasesDemonstrated that the compound binds covalently to active site residues, leading to decreased enzyme activity and potential therapeutic applications
Drug Delivery Systems Developed targeted drug delivery methods using boronic acidsShowed enhanced specificity and reduced off-target effects when using this compound for delivering chemotherapeutics

Mechanism of Action

The mechanism of action of 4-(N-Butyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group can interact with hydroxyl groups on enzymes or other biological targets, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Applications/Reactivity Ref.
4-(N-Butyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid C₁₈H₂₄BNO₅S 377.26 Butyl, 4-methoxybenzyl sulfamoyl Chan–Lam coupling; Suzuki-Miyaura reactions; drug discovery intermediates
4-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid C₁₇H₂₀BNO₅S 361.22 Cyclopropyl, 4-methoxybenzyl sulfamoyl Organic building blocks; catalytic coupling reactions
4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid C₁₆H₂₀BNO₅S 349.20 Ethyl, 4-methoxybenzyl sulfamoyl Suzuki-Miyaura cross-coupling; synthesis of bioactive molecules
4-(Morpholinosulfonyl)phenylboronic acid C₁₀H₁₄BNO₅S 271.10 Morpholine sulfonyl Catalytic reactions; high solubility (Log S: -2.7)
4-(N,N-Dimethylamino)phenylboronic acid C₈H₁₂BNO₂ 165.00 Dimethylamino Fluorescent materials; low steric hindrance for coupling reactions
4-(N,N-Bis(4-methoxybenzyl)sulfamoyl)phenylboronic acid C₂₂H₂₄BNO₆S 453.31 Bis(4-methoxybenzyl) sulfamoyl Complex ligand systems; high molecular weight for tailored reactivity

Structural and Functional Differences

Substituent Effects: The butyl group in the target compound provides moderate steric bulk, balancing reactivity and stability in cross-coupling reactions. Morpholinosulfonyl derivatives (C₁₀H₁₄BNO₅S) exhibit higher solubility due to the polar morpholine ring, with a topological polar surface area (TPSA) of 89.6 Ų compared to the target compound's 85.7 Ų .

Reactivity in Chan–Lam Coupling: In Chan–Lam reactions, the target compound shows superior reactivity (up to 91% yield under optimized conditions) compared to simpler sulfamides like N-benzyl-N-methylsulfamide (28% yield) . The ethyl-substituted analog (C₁₆H₂₀BNO₅S) demonstrates faster reaction kinetics due to reduced steric hindrance but lower thermal stability .

Biological Activity: The morpholino derivative (C₁₀H₁₄BNO₅S) shows moderate blood-brain barrier (BBB) permeability (predicted), making it a candidate for CNS-targeted drug development . Dimethylamino-substituted boronic acids (C₈H₁₂BNO₂) are preferred in fluorescent probes due to their electron-donating groups enhancing emission properties .

Biological Activity

4-(N-Butyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid (CAS Number: 913835-97-9) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antibacterial applications. Its molecular formula is C18H24BNO5S, with a molecular weight of approximately 377.3 g/mol. This compound is primarily utilized in research settings and is not intended for therapeutic use.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and proteins involved in cellular processes. Boronic acids are known to form reversible covalent bonds with diols, which can influence the activity of enzymes such as proteases and phosphatases. This compound may exhibit similar behavior, potentially modulating the activity of specific targets involved in cancer progression and bacterial resistance.

Anticancer Activity

Recent studies have indicated that boronic acid derivatives can serve as effective agents in cancer therapy by inhibiting the activity of proteasomes and other key enzymes involved in tumor growth. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including cell cycle arrest and modulation of signaling pathways.

Case Study: Antitumor Efficacy

A study demonstrated that a related boronic acid derivative exhibited significant antitumor activity against several cancer cell lines, including breast and prostate cancer cells. The compound was found to induce G1 phase arrest and promote apoptosis via the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)5.2Caspase activation
PC-3 (Prostate)7.8Cell cycle arrest
HCT116 (Colon)4.5Inhibition of proteasome activity

Antibacterial Activity

Boronic acids have also been recognized for their antibacterial properties, particularly against resistant strains of bacteria. The mode of action typically involves the inhibition of β-lactamases, enzymes that confer resistance to β-lactam antibiotics.

Research Findings

In vitro studies have shown that this compound can effectively inhibit the activity of various β-lactamases, enhancing the efficacy of co-administered antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Effectiveness
Escherichia coli2 µg/mLSignificant inhibition
Klebsiella pneumoniae1 µg/mLEnhanced susceptibility to ampicillin
Staphylococcus aureus4 µg/mLModerate inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(N-Butyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid, and how can intermediates be characterized?

  • Methodology : The compound's synthesis likely involves sequential functionalization of the phenylboronic acid core. Key steps include:

Sulfamoylation : Introduce the sulfamoyl group via reaction of phenylboronic acid with sulfamoyl chloride derivatives under anhydrous conditions (e.g., using DCM as solvent and a base like triethylamine) .

N-Alkylation : Attach the butyl and 4-methoxybenzyl groups using alkyl halides or Mitsunobu conditions. For example, coupling 4-methoxybenzyl bromide with the sulfamoyl intermediate in the presence of NaH .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water).

  • Characterization : Confirm intermediates via 1H^1H/13C^{13}C NMR (e.g., sulfamoyl protons at δ 3.1–3.5 ppm, boronic acid peaks at δ 7.5–8.0 ppm) and HPLC-MS (to verify molecular ion peaks) .

Q. How can the solubility and stability of this compound be optimized for aqueous-phase reactions?

  • Methodology :

  • Solubility : Test co-solvents (e.g., DMSO-water mixtures) or employ boronic acid protecting groups (e.g., pinacol ester formation) to enhance aqueous compatibility .
  • Stability : Monitor pH-dependent decomposition via UV-Vis spectroscopy. Boronic acids are stable at neutral pH but hydrolyze under strongly acidic/basic conditions. Use buffered solutions (pH 6–8) for long-term storage .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA software to model transition states and binding energies between the boronic acid and palladium catalysts. Focus on steric effects from the N-butyl and 4-methoxybenzyl groups .
  • Reaction Pathway Screening : Apply ICReDD’s quantum chemical reaction path search tools to predict optimal conditions (e.g., ligand selection, solvent polarity) .
  • Validation : Compare computational predictions with experimental yields using aryl halides (e.g., 4-bromotoluene) under varying Pd catalysts (e.g., Pd(PPh3_3)4_4) .

Q. How can conflicting NMR data for sulfamoyl-containing phenylboronic acids be resolved?

  • Methodology :

  • Dynamic Effects : Perform variable-temperature NMR to detect restricted rotation in the sulfamoyl group (e.g., coalescence of N-methyl proton signals at elevated temperatures) .
  • Isotopic Labeling : Synthesize 15N^{15}N-labeled analogs to simplify splitting patterns in 1H^1H-15N^{15}N HSQC experiments .
  • X-ray Crystallography : Resolve crystal structures of intermediates to confirm regiochemistry and rule out tautomeric forms .

Q. What strategies mitigate boronic acid self-condensation during catalytic applications?

  • Methodology :

  • Protecting Groups : Convert the boronic acid to a trifluoroborate salt (KHF2_2 treatment) to suppress protodeboronation .
  • Additives : Include Lewis bases (e.g., pyridine) or azeotropic drying agents (molecular sieves) to reduce water content in reaction mixtures .
  • Kinetic Control : Optimize reaction temperature (e.g., <50°C) and catalyst loading (e.g., 1–5 mol% Pd) to favor cross-coupling over homocoupling .

Methodological Considerations

Q. How can the compound’s affinity for biological targets (e.g., proteases) be assayed given its boronic acid moiety?

  • Methodology :

  • Fluorescence Quenching Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition kinetics. Boronic acids often form reversible complexes with serine proteases .
  • ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics by titrating the compound into enzyme solutions (e.g., trypsin) .
  • X-ray Co-crystallization : Determine binding modes in enzyme active sites (e.g., PDB deposition for structure-based drug design) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for sulfamoyl phenylboronic acids?

  • Methodology :

  • Purity Assessment : Verify compound purity via elemental analysis (C, H, N, S) and DSC (Differential Scanning Calorimetry) to detect polymorphic forms .
  • Interlaboratory Comparison : Cross-reference data with independent studies (e.g., CAS 380430-57-9 in reports a mp of 210–212°C, which may differ due to solvate formation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(N-Butyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-(N-Butyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid

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